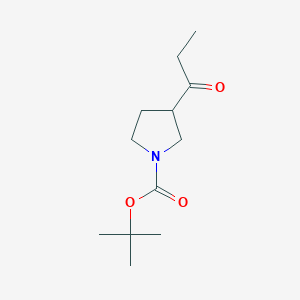
3-Propionyl-pyrrolidine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propionyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C12H21NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Propionyl-pyrrolidine-1-carboxylic acid tert-butyl ester involves the Steglich esterification. This reaction typically uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond between the carboxylic acid and the alcohol . The reaction proceeds under mild conditions, making it suitable for substrates that are sensitive to harsher conditions.
Industrial Production Methods
Industrial production of this compound may involve similar esterification techniques, scaled up to accommodate larger quantities. The use of continuous flow reactors can enhance the efficiency and yield of the process, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Propionyl-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the ester group into alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane, room temperature, dichloromethane as solvent.
Reduction: Lithium aluminum hydride, anhydrous ether, low temperature.
Substitution: Ammonia or amines, room temperature, solvent like ethanol or methanol.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Propionyl-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Propionyl-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active pyrrolidine derivative, which can then interact with biological targets such as enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Carbamoyl-pyrrolidine-1-carboxylic acid tert-butyl ester
- 3-Amino-pyrrolidine-1-carboxylic acid tert-butyl ester
- 1-Boc-3-hydroxypiperidine
Uniqueness
3-Propionyl-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to other pyrrolidine derivatives. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis and drug development.
Eigenschaften
IUPAC Name |
tert-butyl 3-propanoylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-5-10(14)9-6-7-13(8-9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPODYGRSAPFDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCN(C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1517990-29-2 |
Source


|
| Record name | tert-butyl 3-propanoylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
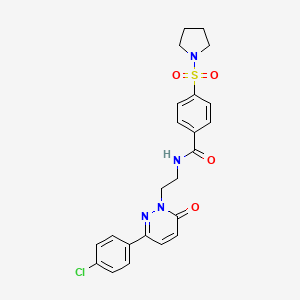
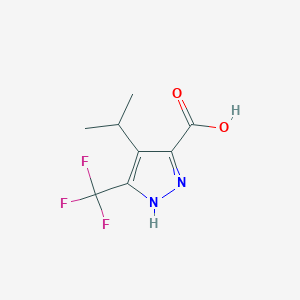

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2856092.png)
![2-(pyridin-4-ylsulfanyl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2856093.png)
![N-(3-(dimethylamino)propyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2856095.png)
![N-(1-cyanocyclohexyl)-2-{2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-N-methylacetamide](/img/structure/B2856099.png)
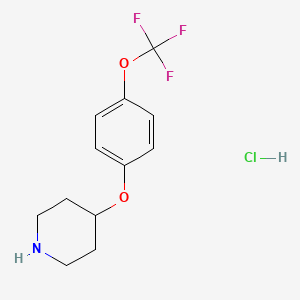
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2856102.png)
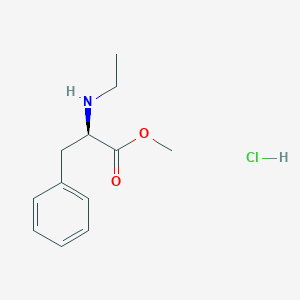
![2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2856105.png)

![Ethyl 7-oxo-2-{[(phenylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2856108.png)
![2-Bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2856110.png)
